Pentanimidamide

Description

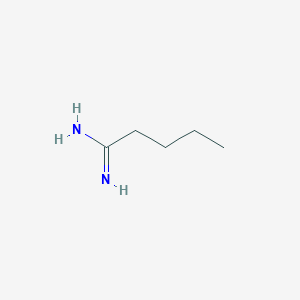

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXCHPSTROLSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399288 | |

| Record name | Pentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-51-3 | |

| Record name | Pentanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Pentanimidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Amidine Moiety

The amidine functional group, characterized by the RC(=NR)NR'R'' structure, is a cornerstone in medicinal chemistry and drug development. Its basic nature allows it to exist in a protonated state at physiological pH, enabling it to participate in crucial hydrogen bonding interactions with biological targets. This property has led to the incorporation of the amidine motif into a wide array of therapeutic agents, including anticoagulants, antifungals, and antiparasitic drugs. Pentanimidamide, as a simple aliphatic amidine, serves as a fundamental building block and a model compound for understanding the synthesis and reactivity of this important functional group. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a detailed exploration of the reaction mechanisms and practical experimental considerations.

Part 1: The Pinner Reaction: A Classic and Reliable Pathway to this compound

The Pinner reaction, first described by Adolf Pinner in the late 19th century, remains one of the most reliable and widely used methods for the synthesis of amidines from nitriles.[1] The synthesis of this compound via this pathway is a two-step process: the formation of an alkyl pentanimidate salt (a Pinner salt), followed by its subsequent reaction with ammonia.

Step 1: Synthesis of Alkyl Pentanimidate Hydrochloride

The first step involves the acid-catalyzed reaction of pentanenitrile (valeronitrile) with an alcohol, typically methanol or ethanol, in the presence of anhydrous hydrogen chloride. This reaction yields the corresponding alkyl pentanimidate hydrochloride.

Reaction: C4H9CN + ROH + HCl → [C4H9C(=NH2)OR]⁺Cl⁻

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any moisture present will lead to the hydrolysis of the intermediate imidate to form pentanoic acid methyl ester, a common side product.[2]

-

Acid Catalyst: Dry hydrogen chloride gas is the traditional and most effective catalyst. It protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[2]

-

Low Temperature: The reaction is typically conducted at low temperatures (0-15 °C) to control the exothermicity of the reaction and to prevent the thermodynamically unstable Pinner salt from decomposing.

Experimental Protocol: Synthesis of Methyl Pentanimidate Hydrochloride [3]

-

Reaction Setup: A solution of pentanenitrile (1.0 eq) in anhydrous methanol (1.5 eq) is prepared in a reaction vessel equipped with a gas inlet tube and a stirring mechanism. The vessel is cooled to 0-5 °C.

-

HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the solution for 15-18 hours while maintaining the low temperature.

-

Pressurization and Aging: The reaction vessel is then sealed and pressurized with nitrogen (1.5 to 2.0 kg/cm ²) and stirred at 0-15 °C for 14 hours.

-

Methanol Addition and Final Stirring: An additional portion of anhydrous methanol (0.55 eq) is added, and the mixture is stirred for another 60 minutes.

-

Product: The resulting product is the semi-solid methyl pentanimidate hydrochloride, which can be used in the next step without further purification.

Mechanism of Pinner Salt Formation

The mechanism of the Pinner reaction for the formation of methyl pentanimidate is a well-established acid-catalyzed nucleophilic addition.

Caption: Mechanism of methyl pentanimidate hydrochloride formation.

Step 2: Ammonolysis of Alkyl Pentanimidate to this compound

The second step is the conversion of the alkyl pentanimidate hydrochloride to this compound hydrochloride through reaction with an ammonia source. This is a nucleophilic substitution reaction where ammonia displaces the alkoxy group.

Reaction: [C4H9C(=NH2)OR]⁺Cl⁻ + NH3 → [C4H9C(=NH2)NH2]⁺Cl⁻ + ROH

Experimental Protocol: Synthesis of this compound Hydrochloride [3][4]

-

Reaction Setup: The crude methyl pentanimidate hydrochloride is dissolved or suspended in a suitable solvent, such as a cold alcoholic solution.

-

Ammonia Addition: A solution of ammonia in an alcohol (e.g., 9% ammonia in absolute ethanol) is added in excess to the stirred mixture. The reaction is typically carried out at a controlled temperature (e.g., 0-50 °C).[3]

-

Reaction Monitoring: The reaction progress can be monitored by the precipitation of ammonium chloride.

-

Work-up: After completion, the ammonium chloride is filtered off. The filtrate, containing the this compound hydrochloride, is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate.

Part 2: Alternative Synthetic Pathways to this compound

While the Pinner reaction is a classic method, several modern alternatives offer different advantages in terms of reaction conditions, substrate scope, and functional group tolerance.

Direct Amination of Pentanenitrile

The direct addition of ammonia or amines to nitriles is an atom-economical approach to amidines. However, this reaction is often challenging for unactivated aliphatic nitriles like pentanenitrile and may require harsh conditions or specific catalysts.

-

Base-Catalyzed Methods: Strong bases can be used to deprotonate the amine, increasing its nucleophilicity for attack on the nitrile. However, these methods are more commonly applied to the synthesis of N-substituted amidines.

-

Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can activate the nitrile towards nucleophilic attack by an amine, but often require high temperatures (150-200 °C).[5]

-

Copper-Catalyzed Synthesis: Copper(I) chloride has been used to induce the addition of various amines to nitriles in excellent yields.[5] This method could potentially be adapted for the synthesis of this compound using an ammonia source.

Metal-Free Synthesis Approaches

Recent research has focused on developing metal-free methods for amidine synthesis. One such approach involves a three-component reaction of an azide, an aldehyde, and a secondary amine.[6] While this method typically produces N,N-disubstituted amidines, it highlights the ongoing efforts to develop milder and more sustainable synthetic routes.

Part 3: Characterization and Data Presentation

The identity and purity of synthesized this compound must be confirmed through spectroscopic methods.

Spectroscopic Data

| Technique | Expected Observations for this compound Hydrochloride |

| ¹H NMR | Signals corresponding to the protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene groups). The protons on the nitrogen atoms may appear as broad signals. |

| ¹³C NMR | A characteristic signal for the amidine carbon (C=N) is expected in the range of 160-170 ppm. Signals for the carbons of the butyl group will also be present. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the -NH₂ group are expected in the region of 3400-3250 cm⁻¹ (typically two bands for a primary amine). A strong C=N stretching vibration is anticipated around 1650-1580 cm⁻¹.[1][7] |

Note: Specific, experimentally obtained spectra for this compound were not available in the surveyed literature. The expected observations are based on general spectroscopic principles for aliphatic amidines and related compounds.

Part 4: Logical Framework for Synthesis and Analysis

The synthesis and verification of this compound follow a logical workflow designed to ensure both successful synthesis and product integrity.

Caption: Experimental workflow for this compound synthesis and characterization.

Conclusion

The synthesis of this compound is most reliably achieved through the well-established Pinner reaction, which proceeds via an alkyl pentanimidate intermediate. The careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, is critical for achieving high yields. While modern, metal-catalyzed and metal-free methods for amidine synthesis are continually being developed, their application to simple, unactivated aliphatic nitriles like pentanenitrile is an area of ongoing research. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this compound, a valuable compound for both fundamental research and as a precursor in drug discovery programs.

References

- Grokipedia. Pinner reaction. [Link]

- NROChemistry. Pinner Reaction. [Link]

- Canadian Science Publishing. INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. [Link]

- A Rapid and Efficient Synthesis of 2-Butyl-5-Chloro-3H-Imidazole-4-Carboxaldehyde. Rasayan J. Chem.

- Organic Chemistry Portal. Amidine synthesis. [Link]

- Google P

- Semantic Scholar. Functionality of amidines and amidrazones. [Link]

- PubChem. Pentamidine. [Link]

- ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

- Google Patents. Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethanξsulphonate)

- Organic Chemistry Portal.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

- PubChem. This compound Hydrochloride. [Link]

- Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

- ResearchGate. 13 C-NMR chemical shifts. | Download Table. [Link]

- Organic Syntheses. acetamidine hydrochloride. [Link]

- Journal of the Chemical Society (Resumed). 103. Amidines. Part XI. Preparation of amidines by ammonolysis of N-arylamidinium salts. [Link]

- Wikipedia. Pinner reaction. [Link]

- ResearchGate.

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- ChemBK. This compound Hydrochloride. [Link]

- MDPI.

Sources

An In-Depth Technical Guide to Pentanimidamide Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Pentanimidamide hydrochloride (also known as valeramidine hydrochloride). As a member of the aliphatic amidine class of compounds, it holds significant interest for researchers in medicinal chemistry and drug development, primarily due to the established role of the amidine functional group in biomolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling, characterization, and utilization of this compound.

Introduction: The Amidines - A Class of Potent Biomimics

Amidines are a fascinating class of organic compounds characterized by the RC(=NH)NH₂ functional group. They are the nitrogen analogues of carboxylic acids and esters and are recognized as one of the strongest organic bases.[1] This high basicity stems from the protonation of the imino nitrogen, which results in a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms.[1]

This structural feature is of paramount importance in medicinal chemistry. The amidinium group is an excellent mimic of the guanidinium group found in the side chain of arginine, a key amino acid in many biological recognition processes. Consequently, amidine-containing molecules are widely explored as inhibitors of serine proteases, such as trypsin and thrombin, which have arginine or lysine specificity.[2][3] this compound hydrochloride, with its simple aliphatic chain, serves as a foundational molecule for understanding the structure-activity relationships within this class of inhibitors and as a potential building block for more complex pharmaceutical agents.

Molecular Structure and Identification

This compound hydrochloride is the salt formed from the strong organic base, this compound, and hydrochloric acid. The protonation at the imino nitrogen enhances its stability and water solubility, making the hydrochloride salt the common form for laboratory use.

-

Chemical Name: this compound hydrochloride

-

Synonyms: Valeramidine hydrochloride, Pentanamidine hydrochloride

-

CAS Number: 18257-46-0

-

Molecular Formula: C₅H₁₃ClN₂

-

Molecular Weight: 136.62 g/mol

-

Chemical Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use in research and development, from storage and handling to formulation and in-vitro assays.

Physical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on analogous aliphatic amidines.

| Property | Value / Description | Rationale & Scientific Insight |

| Appearance | White to off-white crystalline solid. | The ionic nature of the hydrochloride salt favors the formation of a stable crystal lattice. |

| Melting Point | Not definitively reported; expected to be a high-melting solid. | Amidine hydrochlorides are salts and typically exhibit higher melting points than their free base counterparts due to strong ionic interactions. For comparison, benzamidine hydrochloride melts at approximately 161-163°C. |

| Solubility | Soluble in water and polar organic solvents like ethanol.[4] | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents, enhancing solubility. |

| pKa (of conjugate acid) | Estimated to be in the range of 10-12. | Aliphatic amines typically have pKa values for their conjugate acids around 10-11.[5] The resonance stabilization of the amidinium cation makes amidines stronger bases than corresponding amines, thus their conjugate acids have higher pKa values.[1] This high pKa means it will be fully protonated and positively charged at physiological pH. |

| Storage | Store at 2-8°C in a dry, well-ventilated place. | As with many amine salts, storage at low temperatures and under anhydrous conditions is recommended to minimize potential degradation, such as hydrolysis. |

Spectral Characterization (Predicted)

No publicly available, fully assigned spectra for this compound hydrochloride were identified. However, based on its structure and spectral data from its precursor, valeronitrile, and related amidine compounds, the following spectral characteristics are predicted. This serves as a guideline for researchers to confirm the identity and purity of the compound.

The proton NMR spectrum is expected to show signals corresponding to the butyl chain and the NH protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| CH₃- | ~0.9 | Triplet (t) | 3H | Standard terminal methyl group adjacent to a methylene. |

| -CH₂-CH₃ | ~1.4 | Sextet (sxt) | 2H | Methylene group coupled to a methyl and another methylene group. |

| -CH₂-CH₂-C | ~1.6 | Quintet (quin) | 2H | Methylene group coupled to two other methylene groups. |

| -CH₂-C(=N) | ~2.3 | Triplet (t) | 2H | Methylene group alpha to the electrophilic amidinium carbon, leading to a downfield shift. |

| NH₂ protons | 8.5 - 9.5 | Broad singlet (br s) | 4H | These protons are acidic and their signal is often broad due to quadrupole broadening and exchange with trace water. Their chemical shift can be highly variable. |

Reference data for the starting material, valeronitrile, shows characteristic signals for the butyl chain, which would be shifted upon conversion to the amidine.[6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C H₃- | ~13 | Typical chemical shift for a terminal methyl carbon. |

| -C H₂-CH₃ | ~20 | Aliphatic methylene carbon. |

| -C H₂-CH₂-C | ~28 | Aliphatic methylene carbon. |

| -C H₂-C(=N) | ~35 | Aliphatic methylene carbon alpha to the amidinium group. |

| C (=N) | ~165 - 170 | The imine carbon of the amidinium group is characteristically deshielded and appears in this downfield region.[8] This is a key signal for confirming the formation of the amidine functionality from the nitrile precursor (which appears around 120 ppm).[9] |

The IR spectrum provides valuable information about the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| N-H stretching | 3100 - 3400 | The N-H bonds of the -NH₂ groups will give rise to broad absorptions in this region. |

| C-H stretching (aliphatic) | 2850 - 3000 | Characteristic stretching vibrations of the sp³ hybridized C-H bonds in the butyl chain. |

| C=N stretching (amidinium ion) | 1650 - 1680 | This is a key diagnostic peak for the amidinium group. The delocalization of the double bond character between the two C-N bonds results in a strong absorption in this region, which is distinct from the C≡N stretch of the nitrile starting material (around 2250 cm⁻¹).[4][10] |

| N-H bending | 1580 - 1650 | Bending vibrations of the N-H bonds. |

Under electron ionization (EI) or chemical ionization (CI), the molecule is expected to show a molecular ion peak for the free base (this compound, C₅H₁₂N₂) and characteristic fragmentation patterns.

-

Free Base Molecular Weight: 100.10 g/mol

-

Expected [M+H]⁺ (for the free base): 101.11 m/z

-

Key Fragmentation: A prominent fragment would be the loss of ammonia (NH₃) from the molecular ion. Alpha cleavage of the butyl chain is also expected.

Chemical Properties and Stability

The chemical behavior of this compound hydrochloride is dominated by the amidinium functional group.

-

Basicity: As previously noted, it is the salt of a strong organic base. Treatment with a stronger base (e.g., NaOH) will liberate the this compound free base.

-

Stability and Hydrolysis: Amidines are susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding amide (pentanamide) and ammonia.[11] The reaction is generally slow at neutral pH but can be accelerated by heating. For this reason, stock solutions should be prepared fresh, and prolonged storage in aqueous buffers should be avoided if hydrolysis is a concern.

-

Acidic Hydrolysis: CH₃(CH₂)₃C(=NH₂⁺)NH₂ + 2H₂O --(H⁺, Δ)--> CH₃(CH₂)₃COOH + 2NH₄⁺

-

Alkaline Hydrolysis: CH₃(CH₂)₃C(=NH)NH₂ + OH⁻ --(Δ)--> CH₃(CH₂)₃CONH₂ + NH₃

-

-

Reactivity: The amidinium carbon is electrophilic and can be susceptible to nucleophilic attack, although it is less reactive than the corresponding carbon in an ester or acid chloride.

Synthesis of this compound Hydrochloride: The Pinner Reaction

The most direct and common method for the synthesis of amidine hydrochlorides from nitriles is the Pinner reaction.[2][12] This two-step, one-pot synthesis involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (a Pinner salt), which is then treated with ammonia to form the desired amidine hydrochloride.

Reaction Scheme

Step 1: Formation of the Pinner Salt CH₃(CH₂)₃-C≡N + C₂H₅OH + HCl (anhydrous) → [CH₃(CH₂)₃-C(=NH₂⁺)OC₂H₅] Cl⁻ (Valeronitrile reacts with ethanol and hydrogen chloride to form Ethyl pentanimidate hydrochloride)

Step 2: Ammonolysis to the Amidine [CH₃(CH₂)₃-C(=NH₂⁺)OC₂H₅] Cl⁻ + NH₃ → CH₃(CH₂)₃-C(=NH₂⁺)NH₂ Cl⁻ + C₂H₅OH (The Pinner salt reacts with ammonia to yield this compound hydrochloride and ethanol)

Detailed Experimental Protocol

Materials:

-

Valeronitrile (pentanenitrile)

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Anhydrous ammonia gas or a solution of ammonia in anhydrous ethanol

-

Reaction vessel equipped with a gas inlet, stirrer, and drying tube

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet. The entire apparatus must be maintained under strictly anhydrous conditions.

-

Pinner Salt Formation:

-

In the reaction flask, prepare a solution of valeronitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt (ethyl pentanimidate hydrochloride) will begin to form.

-

Continue the addition of HCl until the reaction mixture is saturated and no further precipitation is observed. .

-

Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete formation of the Pinner salt.

-

-

Ammonolysis:

-

Cool the reaction mixture containing the precipitated Pinner salt back to 0°C.

-

Slowly bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol dropwise.

-

The initial precipitate will dissolve and a new precipitate of ammonium chloride will form.

-

Continue the addition of ammonia until the solution is basic.

-

Allow the mixture to stir at room temperature for 3-4 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Wash the precipitate with a small amount of cold, anhydrous ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is this compound hydrochloride.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Water will readily hydrolyze the Pinner salt intermediate to form an ester (ethyl pentanoate), which is an undesired side product.[12] Therefore, all reagents and glassware must be scrupulously dry.

-

Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the HCl and ammonia additions and to prevent the thermal decomposition of the unstable Pinner salt intermediate.[12]

-

Use of Gaseous HCl/NH₃: Using gaseous reagents ensures that no water is introduced into the reaction.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound HCl via the Pinner reaction.

Applications in Research and Drug Development

The primary interest in this compound hydrochloride for the target audience lies in its potential as a serine protease inhibitor.

Serine Protease Inhibition

Serine proteases are a large family of enzymes that play critical roles in processes ranging from digestion to blood clotting and inflammation. They are characterized by a serine residue in their active site. Many serine proteases, such as trypsin, thrombin, and plasmin, have a specificity pocket that preferentially binds to and cleaves after basic amino acid residues like arginine and lysine.

The positively charged, resonance-stabilized amidinium group of this compound hydrochloride is an excellent structural mimic of the guanidinium group of arginine. This allows it to bind competitively in the S1 specificity pocket of trypsin-like serine proteases, inhibiting their enzymatic activity.[2][3] While simple aliphatic amidines like this compound may not have the high potency or selectivity of more complex inhibitors, they are invaluable tools for:

-

Structure-Activity Relationship (SAR) Studies: Serving as a starting point or a fragment for the design of more potent and selective inhibitors.

-

Validating Biological Assays: Used as a simple, known inhibitor to validate the performance of protease activity assays.

-

Affinity Chromatography: Immobilized amidines can be used as ligands for the affinity purification of serine proteases.[13]

Caption: Mechanism of competitive inhibition of serine proteases by this compound.

Other Potential Applications

Some commercial suppliers list this compound hydrochloride for broader applications such as an antihypertensive agent, citing effects on reactive oxygen species and blood vessel relaxation.[14] However, these claims are not widely substantiated in the peer-reviewed scientific literature and should be approached with caution. The primary, well-documented application for the amidine class in a biomedical research context is as protease inhibitors.

Analytical and Quality Control

Ensuring the purity and identity of this compound hydrochloride is critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Method for Purity Assessment (Representative Protocol)

Due to their high polarity and lack of a strong chromophore, aliphatic amidines can be challenging to analyze by standard reversed-phase HPLC. A common strategy is pre-column derivatization to attach a UV-active or fluorescent tag.

Principle: The primary amine functionalities of this compound react with a derivatizing agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)) to form a stable, highly detectable product that can be easily separated by reversed-phase HPLC.[15]

Experimental Protocol:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a water/methanol (1:1) mixture.

-

Create a series of working standards by diluting the stock solution.

-

Prepare the sample to be analyzed at a similar concentration.

-

-

Derivatization (using OPA as an example):

-

In an HPLC vial, mix 100 µL of the standard or sample solution with 100 µL of OPA derivatizing reagent and 800 µL of borate buffer (pH 9.5).

-

Vortex the mixture and allow it to react for 2 minutes at room temperature. The reaction is rapid and should be timed consistently for all samples.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.2.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 30% B, increase linearly to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

-

Injection Volume: 20 µL.

-

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity to ensure it is suitable for its intended purpose.

Safety and Handling

This compound hydrochloride is an irritant and should be handled with appropriate safety precautions.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved particulate respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

First Aid:

-

If Inhaled: Move to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound hydrochloride is a valuable research chemical whose utility is rooted in the fundamental biomimetic properties of the amidine functional group. Its role as a simple, competitive inhibitor of serine proteases makes it an important tool for researchers in enzymology and medicinal chemistry. While specific physical data for this compound is sparse, a robust understanding of its properties and behavior can be derived from the well-established chemistry of the amidine class. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its effective and safe use in a research setting, enabling further exploration of its potential in the development of novel therapeutics.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

- Mares-Guia, M., & Shaw, E. (1965). Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin. Journal of Biological Chemistry, 240(4), 1579-1585.

- Santagati, N. A., Bousquet, E., Spadaro, A., & Ronsisvalle, G. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-1111.

- ChemBK. (2024). This compound Hydrochloride.

- López, X., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(13), 2634–2643.

- El-Gendy, A. A. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008(i), 153-194.

- NIST. (n.d.). Pentanamide. In NIST Chemistry WebBook.

- Perosa, A., et al. (2013). A flexible Pinner preparation of orthoesters: The model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2248-2254.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- NROChemistry. (n.d.). Pinner Reaction.

- Wikipedia. (n.d.). Pinner reaction.

- SpectraBase. (n.d.). Valeronitrile - Optional[13C NMR] - Chemical Shifts.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- SpectraBase. (n.d.). Valeronitrile - Optional[1H NMR] - Spectrum.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.

- Unacademy. (n.d.). Basicity of Amidines and Guanidines.

- Ramiah, K. V., & Chalapathi, V. V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 60(4), 235-245.

- ResearchGate. (2025). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.

- Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

- Geratz, J. D. (1971). Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin. Journal of Biochemistry, 69(5), 893-899.

- JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching.

- Boschetti, E., et al. (1993). Affinity of trypsin for amidine derivatives immobilized on dextran-coated silica supports. Journal of Chromatography A, 629(2), 291-299.

- ResearchGate. (n.d.). Titration curve of trypsin inhibition by DMTI-II.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Feng, J., et al. (1999). Stability of alkoxycarbonylamidine prodrugs. Journal of Pharmaceutical Sciences, 88(1), 60-65.

- Wang, Y., et al. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry, 34(34), 10867-10878.

- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425.

- ResearchGate. (n.d.). (A) IR spectra of amidine CIP‐1 showing the carbonyl frequencies in dry....

- The Good Scents Company. (n.d.). valeronitrile, 110-59-8.

- Unacademy. (n.d.). Basicity of Amidines and Guanidines.

- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.

- PubChem. (n.d.). This compound.

- Chemguide. (n.d.). The hydrolysis of amides.

- Smoleński, P., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Advances, 12(50), 32530-32538.

- NIST. (n.d.). Aniline hydrochloride. In NIST Chemistry WebBook.

- NIST. (n.d.). 1-Pentanamine. In NIST Chemistry WebBook.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry: Nitrile infrared spectra [openchemistryhelp.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [guidechem.com]

- 7. Valeronitrile(110-59-8) 1H NMR [m.chemicalbook.com]

- 8. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]

- 9. Valeronitrile(110-59-8) 13C NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Pinner reaction - Wikipedia [en.wikipedia.org]

- 13. Affinity of trypsin for amidine derivatives immobilized on dextran-coated silica supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The Amidine Core: A Technical Guide to Pentanimidamide Analogues and Their Derivatives in Drug Discovery

Abstract

The amidine functional group, characterized by its unique electronic and structural properties, is a cornerstone in medicinal chemistry. This guide delves into the synthesis, structural elucidation, and therapeutic applications of a pivotal class of amidine-containing compounds: pentanimidamide structural analogues and their derivatives. While the simple this compound scaffold serves as a conceptual foundation, this paper focuses on the therapeutically significant diarylthis compound derivatives, exemplified by the potent antiprotozoal drug pentamidine. We will explore the chemical causality behind synthetic strategies, with a detailed examination of the Pinner reaction, and analyze the structure-activity relationships (SAR) that govern the biological activity of these compounds against a spectrum of pathogens. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this important class of molecules.

Introduction: The Significance of the Amidine Moiety

Amidines are organic compounds containing the functional group -C(=NH)-NH2.[1] They are strong organic bases and their cationic nature at physiological pH is a key determinant of their biological activity, often mediating interactions with negatively charged biological macromolecules like DNA and RNA.[1][2] The this compound scaffold, in its broader sense encompassing diaryl derivatives like pentamidine, represents a versatile platform for the development of novel therapeutics. Pentamidine, 1,5-di(4-amidinophenoxy)pentane, has been a clinical workhorse for over six decades, primarily for the treatment of neglected tropical diseases such as Human African trypanosomiasis (sleeping sickness) and leishmaniasis.[3] Its utility also extends to the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP), a common opportunistic infection in immunocompromised individuals.[2][4]

However, the clinical use of pentamidine is hampered by significant toxicity, including nephrotoxicity, hypotension, and dysglycemia, as well as emerging drug resistance.[2] This has spurred extensive research into the design and synthesis of structural analogues and derivatives with improved therapeutic indices—higher efficacy, broader spectrum of activity, and reduced toxicity. This guide provides a comprehensive overview of this chemical space, from fundamental synthesis to the nuanced interplay of structure and function.

Synthesis and Structural Elucidation

The synthesis of this compound analogues, particularly the diaryl diamidines, relies on robust and well-established chemical transformations. The Pinner reaction is a classic and highly effective method for the synthesis of the core amidine functionality.[5][6]

The Pinner Reaction: A Gateway to Amidines

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[5][6] This intermediate is then reacted with ammonia or an amine to yield the desired amidine.[5] The causality behind the experimental conditions is critical for a successful synthesis. The reaction must be conducted under strictly anhydrous conditions because the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an ester as an undesired byproduct.[7] Furthermore, low temperatures are employed to prevent the thermodynamically favored rearrangement of the imidate hydrochloride into an amide.[6]

The overall synthetic strategy for a typical pentamidine analogue involves two main stages: the construction of a dinitrile precursor followed by the conversion of the nitrile groups to amidines.

Caption: General synthetic pathway for pentamidine analogues.

Detailed Experimental Protocol: Synthesis of Methyl Pentanimidate Hydrochloride (A Pinner Salt Intermediate)

This protocol describes the synthesis of a simple alkyl imidate salt, a key intermediate in the Pinner reaction, starting from pentanenitrile (valeronitrile). This serves as a foundational example of the first stage of amidine synthesis.

Materials:

-

Pentanenitrile (Valeronitrile)

-

Anhydrous Methanol

-

Hydrogen Chloride (gas)

-

Nitrogen (gas)

Equipment:

-

Pressure-rated reaction vessel with gas inlet, stirrer, and cooling system

Procedure: [7]

-

Charging the Vessel: Charge the reaction vessel with pentanenitrile (1.0 eq) and anhydrous methanol (0.58 eq relative to the nitrile).

-

Cooling: Cool the reaction mixture to between -10 °C and -5 °C.

-

HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the solution for 15-18 hours while maintaining the low temperature. The reaction is initiated by the protonation of the nitrile's nitrogen, which increases the electrophilicity of the nitrile carbon.

-

Pressurization and Reaction: After the introduction of HCl gas, pressurize the reaction vessel with nitrogen to 1.5-2.0 kg/cm ². Maintain this pressure at a temperature of 0-15 °C for 14 hours. The alcohol then acts as a nucleophile, attacking the electrophilic carbon.

-

Completion and Isolation: Add an additional portion of anhydrous methanol (0.55 eq) and stir for another 60 minutes to ensure complete reaction. The resulting product is the semi-solid methyl pentanimidate hydrochloride.

Caption: Critical experimental choices in the Pinner reaction.

Spectroscopic Characterization

The structural elucidation of this compound analogues relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons (typically in the 7-8 ppm region), the protons of the pentyl linker (in the 1-4 ppm region, with signals closer to the oxygen atoms being more deshielded), and the N-H protons of the amidinium group. The amidinium protons are often broad and their chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly informative, with a characteristic signal for the amidine carbon (C=N) typically appearing in the range of 160-170 ppm. Aromatic and aliphatic carbons will appear in their expected regions.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong C=N stretching vibration for the amidine group, typically in the region of 1640-1690 cm⁻¹. N-H stretching vibrations will also be present as broad bands in the 3100-3400 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Applications in Drug Discovery: Structure-Activity Relationships (SAR)

The therapeutic potential of this compound analogues is defined by the intricate relationship between their chemical structure and their biological activity. Modifications to the terminal amidine groups, the central aliphatic linker, and the aromatic rings can have profound effects on potency, selectivity, and toxicity.

Antiprotozoal Activity

Pentamidine and its derivatives are most renowned for their activity against a range of protozoan parasites.[5][7] The primary mechanism of action is believed to be the binding of the dicationic molecule to the minor groove of AT-rich regions of DNA, interfering with DNA, RNA, and protein synthesis.[2]

-

Terminal Groups: The basicity and charge distribution of the terminal amidine groups are crucial for DNA binding. Replacing the amidine with less basic groups generally reduces activity. However, modifications such as N-alkylation or incorporation into a cyclic system (e.g., imidazolines) can modulate activity and toxicity.[8] For instance, some diimidazoline derivatives have shown excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense, with high selectivity.[7]

-

Central Linker: The length and flexibility of the pentyl linker are critical. Shorter or longer chains often lead to a decrease in activity. The introduction of heteroatoms, such as sulfur, into the linker has been explored to improve the pharmacokinetic profile.[9]

-

Aromatic Rings: Substitution on the aromatic rings can influence the molecule's electronic properties and its ability to interact with the DNA minor groove.

Table 1: Comparative Antiprotozoal Activity of Pentamidine Analogues

| Compound | Modification | Target Organism | IC₅₀ (µM) | Cytotoxicity (L6 cells, IC₅₀ µM) | Selectivity Index | Reference |

| Pentamidine | Parent Compound | T. b. rhodesiense | 0.005 | 2.6 | 520 | [8] |

| Compound 3 | Bis(N-methyl)amidine | T. b. rhodesiense | 0.009 | >100 | >11111 | [8] |

| Compound 4 | Bis(imidazoline) | T. b. rhodesiense | 0.004 | >100 | >25000 | [8] |

| Compound 32 | Phenyl-substituted dication | T. b. rhodesiense | 0.004 | 1.8 | 450 | [8] |

| Pentamidine | Parent Compound | P. falciparum | 0.017 | 2.6 | 153 | [8] |

| Compound 4 | Bis(imidazoline) | P. falciparum | 0.005 | >100 | >20000 | [8] |

| Pentamidine | Parent Compound | L. donovani | 1.8 | 2.6 | 1.4 | [8] |

| Compound 66 | Diimidazoline | L. donovani | 0.4 | 10.1 | 25 | [7][8] |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates a more potent compound. The Selectivity Index (Cytotoxicity IC₅₀ / Antiprotozoal IC₅₀) is a measure of the drug's selectivity for the parasite over mammalian cells.

The data in Table 1 clearly demonstrates that strategic modifications can lead to compounds with significantly improved therapeutic windows. For example, the bis(imidazoline) analogue (Compound 4) shows comparable or superior antiprotozoal activity to pentamidine but is dramatically less cytotoxic, resulting in a much higher selectivity index.[8]

Antifungal Activity

Pentamidine analogues have also shown significant promise as antifungal agents, particularly against opportunistic pathogens like Candida albicans and Cryptococcus neoformans.[6][10] Many of these compounds exhibit potent fungicidal activity, a distinct advantage over fungistatic agents like fluconazole.[6][10]

The SAR for antifungal activity often parallels that for antiprotozoal activity, suggesting a similar mechanism of action related to nucleic acid or mitochondrial function.[3] One study found that a dicationic bis-benzimidazole analogue had a minimum inhibitory concentration (MIC₈₀) of ≤0.09 µg/ml against C. albicans, highlighting the potential for developing broad-spectrum antimicrobial agents from this chemical class.[6][10]

Pharmacokinetics and Toxicity Profile

A major challenge in the development of pentamidine analogues is overcoming the parent drug's unfavorable pharmacokinetic and toxicity profile. Pentamidine is poorly absorbed orally and requires parenteral or inhaled administration.[2] It has a long terminal half-life and tends to accumulate in tissues, which contributes to its toxicity.[11]

The primary toxicities associated with pentamidine are:

-

Nephrotoxicity: Occurs in a significant percentage of patients.[2]

-

Hypoglycemia/Hyperglycemia: Can be severe and is related to pancreatic islet cell toxicity.[2]

-

Cardiovascular effects: Hypotension and QT prolongation can occur.[2]

Drug development efforts are focused on designing analogues that are more rapidly metabolized and eliminated, have improved oral bioavailability, and exhibit reduced affinity for off-target sites associated with toxicity. The reduced cytotoxicity observed for N-substituted and cyclic analogues (as seen in Table 1) is a promising indicator that the therapeutic index of this class of compounds can be significantly improved.[8]

Conclusion and Future Directions

The this compound scaffold, particularly in the form of diaryl diamidines, remains a highly valuable platform in the search for new anti-infective agents. The foundational chemistry, centered around methods like the Pinner reaction, is well-understood, allowing for the rational design and synthesis of a wide array of structural analogues. The extensive body of SAR data provides a clear roadmap for optimizing potency and minimizing toxicity.

Future research should focus on:

-

Elucidating Mechanisms of Action: While DNA binding is a primary proposed mechanism, further studies are needed to understand the full spectrum of molecular targets, which could lead to the design of more selective drugs.

-

Improving Pharmacokinetic Properties: A key goal is the development of orally bioavailable analogues with optimized absorption, distribution, metabolism, and excretion (ADME) profiles to reduce tissue accumulation and associated toxicities.

-

Expanding the Therapeutic Scope: The broad-spectrum activity of these compounds suggests they could be developed for other indications, including as antibacterial and potentially antiviral agents.

By integrating synthetic chemistry, molecular pharmacology, and toxicology, the development of next-generation this compound derivatives holds great promise for addressing the urgent global need for new and improved treatments for infectious diseases.

References

- Bell, C. A., Cory, M., Fairley, T. A., Hall, J. E., & Tidwell, R. R. (1991). Structure-activity relationships of pentamidine analogs against Giardia lamblia and correlation of antigiardial activity with DNA-binding affinity. Antimicrobial Agents and Chemotherapy, 35(6), 1099–1107.

- Del Poeta, M., Schell, W. A., & Perfect, J. R. (1998). Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents. Antimicrobial Agents and Chemotherapy, 42(10), 2495–2502.

- Antimicrobial Agents and Chemotherapy. (1998). Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents. ASM Journals.

- Porcheddu, A., Giacomelli, G., & De Luca, L. (2012). New Pentamidine Analogues in Medicinal Chemistry. Current Medicinal Chemistry, 19(34), 5819–5836.

- Wikipedia. (n.d.). Pentamidine.

- Bakunova, S. M., Bakunov, S. A., Patrick, D. A., Kumar, E. V. S., Ohemeng, K. A., Bridges, A. S., Wenzler, T., Barszcz, T., Jones, S. K., Werbovetz, K. A., Brun, R., & Tidwell, R. R. (2009). Structure-activity study of pentamidine analogues as antiprotozoal agents. Journal of Medicinal Chemistry, 52(7), 2038–2055.

- Bai, Y., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 10(15), e32010.

- Wikipedia. (n.d.). Pinner reaction.

- Bakunova, S. M., et al. (2009). Structure−Activity Study of Pentamidine Analogues as Antiprotozoal Agents. Journal of Medicinal Chemistry, 52(7), 2038-2055.

- ResearchGate. (2019). In vitro screening of pentamidine analogs against bacterial and fungal strains.

- PubChem. (n.d.). Pentamidine.

- Bronckaers, A., et al. (1990). Pharmacokinetics and adverse reactions after a single dose of pentamidine in patients with Trypanosoma gambiense sleeping sickness. British Journal of Clinical Pharmacology, 30(3), 473–479.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pentamidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity study of pentamidine analogues as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Pharmacokinetics and adverse reactions after a single dose of pentamidine in patients with Trypanosoma gambiense sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Pentanimidamide Compounds

Foreword: The Untapped Potential of Pentanimidamide Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming the challenges of drug resistance and identifying new therapeutic modalities. The this compound backbone, a less-trodden path in medicinal chemistry, presents a compelling opportunity. Structurally related to compounds known for their interactions with biological macromolecules, novel this compound derivatives are ripe for investigation across a spectrum of therapeutic areas. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic screening of these promising compounds. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our recommendations in authoritative sources.

Strategic Framework for Screening Novel this compound Derivatives

A successful screening campaign for a novel compound class like this compound hinges on a strategic, multi-tiered approach. The goal is not merely to identify "hits," but to do so in a manner that is both efficient and informative, yielding preliminary insights into the mechanism of action and potential therapeutic applications.

Our proposed screening cascade is designed to first cast a wide net with primary assays that are robust, cost-effective, and amenable to high-throughput formats. Promising candidates are then funneled into more complex and physiologically relevant secondary and tertiary assays to elucidate their specific biological effects and mechanisms.

Caption: A strategic screening cascade for novel this compound compounds.

Primary Screening: Identifying Bioactive Candidates

The initial foray into understanding the biological potential of novel this compound compounds should focus on two key areas with established relevance for amidine-containing molecules: antimicrobial and anticancer activities.

Antimicrobial Activity Screening

Given the structural similarities to known antimicrobial agents, a primary screen for antibacterial and antifungal activity is a logical starting point. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]

-

Preparation of Compound Stock Solutions: Dissolve novel this compound compounds in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the microorganism being tested) to achieve a range of concentrations.[2]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[2]

-

Controls:

-

Positive Control: A known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

-

Negative Control: Broth with inoculum and the same concentration of solvent used for the compounds.

-

Sterility Control: Broth only.

-

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Anticancer Activity Screening

A primary screen for anticancer activity is essential to identify compounds with cytotoxic or cytostatic effects. The MTT assay is a reliable and widely used colorimetric assay to assess cell viability.[3]

-

Cell Seeding: Seed cancer cell lines in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. The choice of cell lines should ideally represent different cancer types (e.g., breast, lung, colon).

-

Compound Treatment: Treat the cells with a range of concentrations of the novel this compound compounds for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Living cells with active mitochondrial dehydrogenase enzymes will convert the yellow MTT into a purple formazan product.[3]

-

Solubilization: After an incubation period, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be determined.

Secondary Screening: Delving into Mechanism of Action

Compounds that demonstrate promising activity in the primary screens should be advanced to secondary assays to confirm their activity and begin to elucidate their mechanism of action.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[4] Given that pentamidine is known to interact with various enzymes, screening for enzyme inhibition is a critical step. The choice of enzymes to screen against should be guided by the results of the primary screen and any available literature on related compounds. For example, if a compound shows potent anticancer activity, screening against kinases or topoisomerases could be relevant.

-

Assay Setup: In a suitable microplate format, combine the target enzyme, its substrate, and the novel this compound compound at various concentrations.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay) and incubate for a predetermined period at the enzyme's optimal temperature.

-

Detection: Use a detection reagent that produces a measurable signal (e.g., luminescence, fluorescence, or absorbance) that is proportional to the enzyme's activity.

-

Data Analysis: Determine the effect of the compound on enzyme activity and calculate the IC50 value.

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Elucidating the Type of Enzyme Inhibition

For compounds that show significant enzyme inhibition, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[5] This is typically done by performing kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations.

Data Presentation and Interpretation

Clear and concise presentation of screening data is essential for decision-making. The following tables provide templates for summarizing the results of the primary screens.

Table 1: Antimicrobial Activity of Novel this compound Compounds

| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control MIC (µg/mL) |

| PENT-001 | Staphylococcus aureus | Gram-positive | ||

| PENT-001 | Escherichia coli | Gram-negative | ||

| PENT-002 | Staphylococcus aureus | Gram-positive | ||

| PENT-002 | Escherichia coli | Gram-negative |

Table 2: Anticancer Activity of Novel this compound Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Positive Control IC50 (µM) |

| PENT-001 | MCF-7 (Breast) | ||

| PENT-001 | A549 (Lung) | ||

| PENT-002 | MCF-7 (Breast) | ||

| PENT-002 | A549 (Lung) |

Trustworthiness and Self-Validating Systems

To ensure the integrity of the screening data, each assay should be designed as a self-validating system. This involves the consistent use of appropriate controls:

-

Positive Controls: A known active compound for the assay to confirm that the assay is performing as expected.

-

Negative Controls: A vehicle control (e.g., DMSO) to establish the baseline response.

-

Internal Controls: For cell-based assays, monitoring cell health and morphology can provide an internal check on the validity of the results.

Furthermore, all "hit" compounds should be re-tested in confirmatory assays to rule out false positives. Dose-response curves should be generated to confirm the activity and determine potency.

Hypothetical Signaling Pathway Inhibition

Should a this compound derivative demonstrate potent and specific anticancer activity, further investigation into its impact on key cellular signaling pathways would be warranted. For instance, if a compound inhibits a specific kinase, it could disrupt a downstream signaling cascade crucial for cancer cell proliferation and survival.

Caption: Hypothetical inhibition of a cancer cell signaling pathway by a novel this compound compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological activity screening of novel this compound compounds. By employing a strategic, multi-tiered approach grounded in robust and well-validated assays, researchers can efficiently identify and characterize promising new therapeutic candidates. The journey from initial hit identification to a validated lead compound is a long and complex one, but it begins with the principles of rigorous and insightful screening outlined herein. The exploration of the this compound scaffold holds significant promise, and it is our hope that this guide will serve as a valuable resource for those embarking on this exciting area of research.

References

- International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.

- Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog.

- Frontiers in Pharmacology. (2022).

- Rathod, C.P. (2011). Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. Zenodo.

- Journal of Applied Pharmaceutical Science. (2022).

- BellBrook Labs. (2025).

- Scripps Research Institute. (2016). Novel Screening Method Yields New Class of Anti-Cancer Drugs.

- PubMed Central. (2002). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.

- PubMed. (1990). Amidoximes of pentamidine: synthesis, trypanocidal and leishmanicidal activity.

- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

- BioIVT. (n.d.). Enzyme Inhibition & DDI Studies.

- PubMed Central. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- Bentham Science. (2012).

Sources

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijcrt.org [ijcrt.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to In Silico Modeling of Pentanimidamide Receptor Binding

Abstract

The exploration of small molecule-protein interactions is a cornerstone of modern drug discovery.[1][2] Pentanimidamide, a small molecule with potential therapeutic relevance, requires a detailed understanding of its molecular targets and binding mechanisms to unlock its full potential. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of this compound's interaction with its putative protein receptors. We eschew a rigid template, instead presenting a logically structured narrative that mirrors the scientific discovery process—from target identification to the rigorous calculation of binding free energy. This document is intended for researchers, computational chemists, and drug development professionals, offering both the strategic rationale behind methodological choices and detailed, validated protocols for execution.

The Foundational Challenge: Target Identification

Before any structural modeling can commence, we must first identify the most probable protein targets of this compound. In the absence of definitive experimental data, a ligand-based approach provides a powerful predictive starting point. The underlying principle, the "molecular similarity hypothesis," posits that structurally similar molecules are likely to bind to similar protein targets.[3]

Causality: Why Ligand-Based Target Prediction?

Structure-based methods, like reverse docking, require vast computational resources to screen a ligand against thousands of potential protein structures. Ligand-based methods, such as the one employed by SwissTargetPrediction, offer a computationally efficient and highly effective alternative.[3][4] By comparing the 2D and 3D similarity of this compound to a vast database of known bioactive ligands, we can generate a ranked list of potential targets, prioritizing our subsequent, more intensive computational efforts.[3][4][5]

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Obtain Ligand Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.[6][7][8]

-

Submit to Server: Navigate to the SwissTargetPrediction web server.[9] Paste the SMILES string into the query field.

-

Select Organism: Specify the organism of interest (e.g., Homo sapiens).

-

Execute Prediction: Initiate the prediction process. The server calculates similarity against its curated library of active compounds.[3]

-

Analyze Results: The output is a list of protein targets, ranked by probability. Examine the top candidates (e.g., those with the highest probability scores) to select a receptor for the subsequent detailed modeling workflow. For this guide, we will proceed with a hypothetical top-ranked candidate: Human Serum Albumin (HSA) .

The Core Workflow: From Static Docking to Dynamic Simulation

Our investigation proceeds through a multi-stage pipeline designed to increase in computational rigor and predictive accuracy at each step. We begin with a rapid assessment of binding potential (Molecular Docking), refine this static model by observing its dynamic behavior (Molecular Dynamics), and culminate with a robust calculation of binding affinity (Binding Free Energy).

Sources

- 1. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.tools [bio.tools]

- 6. PubChem - Wikipedia [en.wikipedia.org]

- 7. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 8. PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

An In-depth Technical Guide to the Therapeutic Potential of Pentanimidamide Analogues

Foreword: Beyond Pentamidine's Legacy

For decades, Pentamidine, an aromatic diamidine, has been a clinical mainstay in the fight against protozoal infections like African trypanosomiasis, leishmaniasis, and notably, Pneumocystis jirovecii pneumonia (PCP).[1][2][3] Its synthesis in the 1930s marked a significant advancement in antimicrobial therapy.[1][4] However, its clinical utility is hampered by a narrow therapeutic window and a formidable profile of adverse effects, including severe hypotension, hypoglycemia, pancreatitis, and nephrotoxicity.[5][6][7][8] This inherent toxicity has been the primary impetus for extensive medicinal chemistry efforts aimed at designing Pentanimidamide analogues. The core objective is twofold: to preserve or enhance the potent antimicrobial activity of the parent molecule while systematically engineering out its cytotoxic liabilities.

This guide moves beyond a simple review, offering a deep dive into the scientific rationale and technical methodologies underpinning the exploration of this compound analogues. We will dissect their evolving mechanisms of action, chart their journey from antiprotozoal agents to novel cancer therapeutics, and provide the field-proven experimental frameworks necessary to validate their potential. This is a guide for the researcher, the scientist, and the drug developer, designed to illuminate the path from chemical scaffold to clinical candidate.

The Pentamidine Pharmacophore: A Multifaceted Mechanism of Action

The therapeutic activity of Pentamidine, and by extension its analogues, is not attributed to a single, discrete mechanism but rather a complex interplay of interactions with multiple cellular targets.[5][9] This pleiotropic nature is both a source of its broad-spectrum activity and a contributor to its toxicity. Understanding these mechanisms is foundational to designing analogues with improved specificity.

The primary mechanisms are understood to be:

-

DNA Intercalation and Minor Groove Binding: Pentamidine shows a strong affinity for adenine-thymine (A-T) rich regions of DNA, binding within the minor groove.[3][10] This interaction physically obstructs the machinery of DNA replication and transcription, ultimately halting protein synthesis and leading to cell death.[2][9][10]

-

Enzyme Inhibition: The drug is known to inhibit key enzymes crucial for pathogen survival. This includes topoisomerases involved in DNA replication and repair in both Pneumocystis jirovecii and Trypanosoma species, as well as S-adenosylmethionine decarboxylase, a critical enzyme in the polyamine biosynthesis pathway.[3][10]

-

Mitochondrial Disruption: Pentamidine can interfere with mitochondrial function by disrupting the mitochondrial membrane potential, a critical factor in cellular energy production and a trigger for apoptosis.[9][10]

The design of analogues often involves modifying the terminal amidine or imidazoline groups and altering the length and composition of the central aliphatic or aromatic linker. These changes are intended to fine-tune the molecule's affinity for specific biological targets, thereby enhancing efficacy against a particular pathogen or cancer cell type while reducing off-target effects.

Caption: Experimental workflow for identifying antibiotic adjuvant candidates.

Emerging Therapeutic Potential in Oncology

The repurposing of antimicrobials for cancer therapy is a rapidly growing field. [11][12]The similarities in fundamental cellular processes, such as the reliance on rapid DNA replication, make Pentamidine and its analogues intriguing candidates for anticancer agents.

Targeting Key Cancer Signaling Pathways

Preclinical studies have revealed that Pentamidine analogues can modulate multiple signaling pathways that are frequently dysregulated in cancer:

-

PI3K/AKT Pathway Inhibition: In ovarian cancer cells, Pentamidine has been shown to increase the protein expression of the tumor suppressor PTEN. [13]PTEN is a critical negative regulator of the PI3K/AKT pathway, which governs cell proliferation, growth, and survival. By stabilizing PTEN, the analogue effectively dampens this pro-tumorigenic signaling cascade. [11][13]* Immune Checkpoint Blockade: Pentamidine has been identified as a small-molecule antagonist of Programmed death-ligand 1 (PD-L1). [14]The PD-1/PD-L1 axis is a major immune checkpoint that cancer cells exploit to evade destruction by T-cells. By blocking this interaction, Pentamidine can reinvigorate the anti-tumor immune response, increasing T-cell mediated cytotoxicity and the secretion of effector cytokines like IFN-γ and TNF-α. [11][14]* Inhibition of S100-RAGE Interaction: Pentamidine and its derivatives can block the interaction between the S100A1 protein and the Receptor for Advanced Glycation Endproducts (RAGE). [15]This interaction is implicated in promoting inflammation and cell proliferation in various cancers.

Caption: this compound analogue action on the PTEN/PI3K/AKT pathway.

Protocol: T-Cell Mediated Cytotoxicity Assay

This protocol provides a framework for evaluating an analogue's ability to enhance the cancer-killing capacity of immune cells, a key function for an immune checkpoint inhibitor.

-

Cell Preparation:

-

Culture target cancer cells (e.g., H1975 lung cancer cells, which express PD-L1) to 70-80% confluency.

-

Isolate primary human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads. This ensures a pure population of effector cells.

-

Activate the isolated T-cells for 48-72 hours with anti-CD3/CD28 antibodies and IL-2 to stimulate proliferation and effector function.

-

-

Co-culture Setup:

-

Plate the target cancer cells in a 96-well plate and allow them to adhere overnight.

-

The next day, add the activated T-cells to the wells containing cancer cells at a specified Effector:Target (E:T) ratio (e.g., 5:1).

-

Treat the co-cultures with the this compound analogue at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-PD-L1 antibody like Atezolizumab). [14]

-

-

Cytotoxicity Measurement (24-48 hours post-treatment):

-

Measure cancer cell lysis using a lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme released upon cell membrane damage.

-

Quantify LDH in the culture supernatant according to the manufacturer's protocol.

-

Calculate the percentage of specific lysis using the formula: (% Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

-

Spontaneous Release: T-cells or cancer cells alone.

-

Maximum Release: Cancer cells treated with a lysis buffer.

-

-

-

Cytokine Analysis (Validation of Mechanism):

-

Collect the culture supernatant from the co-culture wells.

-

Measure the concentration of key T-cell effector cytokines (e.g., IFN-γ, TNF-α) using an ELISA or a multiplex bead array (e.g., Luminex). An increase in these cytokines in the presence of the analogue validates an enhanced T-cell response. [14]

-

Future Directions: Overcoming Hurdles and Realizing Potential

The development of this compound analogues represents a promising strategy in both infectious disease and oncology. However, the path to clinical translation requires addressing the persistent challenge of toxicity. [12]The future of this drug class will likely depend on two key areas:

-

Rational Drug Design: Continued structure-activity relationship (SAR) studies are essential to identify the precise structural motifs responsible for therapeutic efficacy versus off-target toxicity. [16][17]This will enable the design of next-generation analogues with a significantly improved therapeutic index.

-

Advanced Drug Delivery Systems: Encapsulating potent analogues within nanocarriers—such as liposomes or polymer-hybrid nanoparticles—offers a powerful strategy to enhance their pharmacokinetic profiles. [11][12]Targeted delivery can increase drug concentration at the site of disease (a tumor or an infection) while minimizing systemic exposure, thereby reducing the risk of adverse effects. [11] By integrating intelligent medicinal chemistry with advanced formulation strategies, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for a new generation of powerful and safer medicines.

References

- DBL™ Pentamidine Isethion

- What is Pentamidine Isethionate used for? (2024).

- Zhang, B., Jin, Y., Zhang, L., Wang, H., & Wang, X. (2022). Ninety Years of Pentamidine: The Development and Applications of Pentamidine and its Analogs. Current Medicinal Chemistry, 29(26), 4602-4609.

- What is the mechanism of Pentamidine Isethionate? (2024).